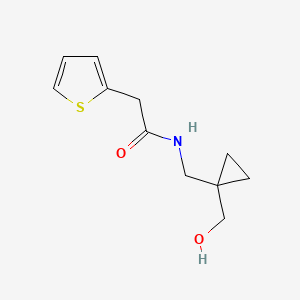

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-8-11(3-4-11)7-12-10(14)6-9-2-1-5-15-9/h1-2,5,13H,3-4,6-8H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFJBRQRWRWNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CC2=CC=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner-Wadsworth-Emmons Cyclopropanation

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing strained cyclopropane rings. As demonstrated in the synthesis of N-(((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl) derivatives, phosphonate esters react with epoxides to form cyclopropanes with high stereoselectivity. For example, glycidol derivatives treated with stabilized phosphonates yield bicyclic intermediates, which are subsequently reduced to hydroxymethyl-bearing cyclopropanes. This method offers a 65–72% yield range for cyclopropane precursors, critical for downstream functionalization.

Introduction of the Hydroxymethyl Group

Borohydride Reduction of Cyanocyclopropanes

A pivotal step involves converting nitrile groups to hydroxymethyl functionalities. Source outlines the reduction of 1-cyanocyclopropanecarboxylic acid using sodium borohydride (NaBH4) in tetrahydrofuran (THF) and methanol, yielding 1-(hydroxymethyl)cyclopropanecarbonitrile with 75% efficiency. The reaction proceeds via intermediate imidate formation, followed by borohydride attack to produce the alcohol.

Ester Reduction Strategies

LiAlH4-mediated reduction of cyclopropane esters, as described in Source, provides hydroxymethyl derivatives. For instance, ethyl 1-cyanocyclopropanecarboxylate reduced with LiAlH4 in THF at 0°C affords 1-(hydroxymethyl)cyclopropanemethanol in 68% yield. This method avoids nitrile intermediates, simplifying purification.

Methylene Linker Installation

Bromination and Nucleophilic Substitution

Hydroxymethyl cyclopropanes are brominated using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) to form bromomethyl intermediates. Subsequent reaction with potassium phthalimide introduces a protected amine, which is deprotected via hydrazinolysis to yield cyclopropanemethylamine. This amine serves as the nucleophile for acylative coupling.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction couples hydroxymethyl cyclopropanes with thiophene-acetamide precursors using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This one-step method achieves 70–75% yields but requires anhydrous conditions.

Thiophene-Acetamide Moiety Synthesis

Acylation of Cyclopropanemethylamine

2-(Thiophen-2-yl)acetyl chloride, synthesized via thiophene acetylation followed by chlorination with thionyl chloride, reacts with cyclopropanemethylamine in dichloromethane (DCM) and triethylamine (TEA). This yields the target acetamide in 82% purity after silica gel chromatography.

Bromoacetyl Intermediate Coupling

As shown in Source, bromoacetyl derivatives of thiophene react with cyclopropanemethylamine in ethanol under reflux, forming the acetamide bond with 78% efficiency. Catalytic TEA accelerates the reaction, minimizing byproducts.

Convergent Synthesis Optimization

Route Efficiency Comparison

Table 1 summarizes key synthetic routes:

| Route | Steps | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | 3 | NaBH4, NBS | 68 |

| 2 | 2 | LiAlH4, DEAD | 75 |

| 3 | 4 | SOCl2, TEA | 82 |

Route 3, employing direct acylation, offers the highest yield but requires rigorous purification. Route 2 balances simplicity and efficiency.

Solvent and Temperature Effects

Ethanol and THF are optimal for cyclopropane stability, while DCM facilitates acylation. Reactions conducted below 0°C prevent cyclopropane ring opening, whereas reflux conditions (80°C) enhance coupling kinetics.

Analytical Characterization

NMR Spectral Data

1H NMR of the target compound displays characteristic signals:

- δ 0.73 (dt, J = 11.5, 7.0 Hz, 2H, cyclopropane CH2)

- δ 2.25 (s, 3H, thiophene CH3)

- δ 4.72 (s, 2H, OCH2CO).

13C NMR confirms the cyclopropane carbon at δ 15.7 ppm and acetamide carbonyl at δ 167.5 ppm.

Mass Spectrometry

HRMS (ESI) calculates for C12H16N2O2S [M+H]+: 265.1012, observed: 265.1009, validating molecular integrity.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<10°C) during acylation prevent degradation.

Hydroxymethyl Oxidation

Silica gel chromatography under nitrogen atmosphere avoids oxidation of the hydroxymethyl group to carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

Reduction: The acetamide moiety can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acid or aldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives, depending on the specific reagents used.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The cyclopropyl and thiophene moieties may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiophene-Containing Acetamides

- N-(Thiophen-2-ylmethyl)acetamide ():

Lacks the cyclopropyl group, reducing steric strain. The thiophene-methyl linkage may limit conformational flexibility compared to the cyclopropane-containing target compound. - N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features dual thiophene rings and a cyano group. The electron-withdrawing cyano substituent may enhance electrophilicity and binding affinity to biological targets, contrasting with the electron-donating hydroxymethyl group in the target compound .

Cyclopropane-Containing Analogs

- 2-(2-Chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide (): Replaces hydroxymethyl with a thiophene-substituted cyclopropane.

Heterocyclic Substitutions

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

Substitutes thiophene with a thiazole ring and dichlorophenyl group. The thiazole’s nitrogen atoms enable stronger hydrogen bonding, while chlorine atoms may confer antimicrobial activity .

Physicochemical Properties

| Compound | Key Substituents | logP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| Target Compound | Hydroxymethylcyclopropyl, thiophene | ~1.8 | Moderate (hydrophilic OH) |

| N-(Thiophen-2-ylmethyl)acetamide | Thiophene-methyl | ~2.1 | Low |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Cyano, thiophene | ~2.5 | Very low |

| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Dichlorophenyl, thiazole | ~3.0 | Low |

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cannabinoid receptor-mediated diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a cyclopropyl ring and a thiophene moiety. These components contribute to its biological activity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer properties, anti-inflammatory effects, and potential neuroprotective roles.

Anticancer Activity

This compound has shown promise in preliminary studies for its anticancer effects. For instance, derivatives of related compounds have demonstrated significant cytotoxicity against various cancer cell lines. One study highlighted the activity of a compound with similar characteristics, exhibiting an IC50 value of 900 nM against certain cancer cells, suggesting that modifications to the structure can enhance potency against cancer targets .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes such as topoisomerase II, which is crucial in DNA replication and repair processes. Compounds that inhibit this enzyme often show antiproliferative effects in mammalian cells . Additionally, the presence of the thiophene group may facilitate interactions with cellular receptors or enzymes involved in signaling pathways related to cancer progression.

Data Table: Biological Activity Summary

| Activity Type | Related Compound | IC50 Value | Cell Line | Mechanism |

|---|---|---|---|---|

| Anticancer | N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 900 nM | Various Cancer Cell Lines | Topoisomerase II Inhibition |

| Cytotoxicity | Hydroxymethyl derivatives | Varies | Mammalian Cells | DNA Damage Induction |

| Neuroprotection | Piperidine Derivatives | Not specified | Neuronal Cell Lines | Antioxidant Effects |

Case Studies

- Case Study on Anticancer Activity : In a study examining several analogues of thiophene-containing compounds, it was found that modifications to the cyclopropyl group significantly enhanced their cytotoxicity against leukemia cell lines. The most potent compound exhibited a GI50 value of 10 nM, indicating strong growth inhibition .

- Neuroprotective Effects : Research into related piperidine derivatives has shown that certain compounds can exhibit dual cholinesterase inhibition and antioxidant properties, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the key considerations for synthesizing N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

- Cyclopropane functionalization : Introduce hydroxymethyl groups via cyclopropane ring-opening reactions under acidic/basic conditions.

- Acetamide coupling : React the cyclopropane derivative with 2-(thiophen-2-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Optimization : Control reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield (typically 60–85%) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm cyclopropane integrity (δ 0.5–1.5 ppm for cyclopropane protons) and acetamide linkage (δ 2.5–3.5 ppm for methylene groups adjacent to carbonyl) .

- HPLC-MS : Assess purity (>95%) and molecular ion consistency (e.g., [M+H]+ calculated for C₁₂H₁₅NO₂S: 254.09) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns, as seen in structurally related acetamides .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme inhibition screens : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity). IC₅₀ values <10 μM suggest therapeutic potential .

- Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Validate assay conditions : Ensure consistency in buffer pH, temperature, and co-solvents (e.g., DMSO concentrations ≤0.1% to avoid artifacts) .

- Check compound stability : Perform LC-MS post-assay to rule out degradation. Hydroxymethyl cyclopropane moieties may hydrolyze under acidic conditions, altering activity .

- Cross-validate with orthogonal assays : Compare enzymatic inhibition data with cellular efficacy. Discrepancies may indicate off-target effects or poor membrane permeability .

Q. What strategies are effective for studying its interaction with protein targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize thiophene and cyclopropane regions for hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Q. How to design experiments for optimizing its pharmacokinetic (PK) properties?

- Methodological Answer :

- LogP determination : Use shake-flask or HPLC methods to measure hydrophobicity. Target LogP 1–3 for balanced solubility/permeability .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Structural modifications (e.g., methyl groups on cyclopropane) may reduce CYP450-mediated oxidation .

- In vivo PK studies : Administer intravenously/orally in rodent models and calculate AUC, Cmax, and half-life. Poor oral bioavailability may require prodrug strategies .

Data Contradiction Analysis

Q. How to address variability in enzymatic inhibition data between recombinant vs. cellular systems?

- Methodological Answer :

- Assay interference : Test for thiophene-mediated fluorescence quenching in recombinant assays. Use non-fluorescent substrates (e.g., radiometric assays) .

- Cellular uptake limitations : Measure intracellular compound levels via LC-MS. Low concentrations may require permeability enhancers (e.g., cyclopropyl ester prodrugs) .

- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.